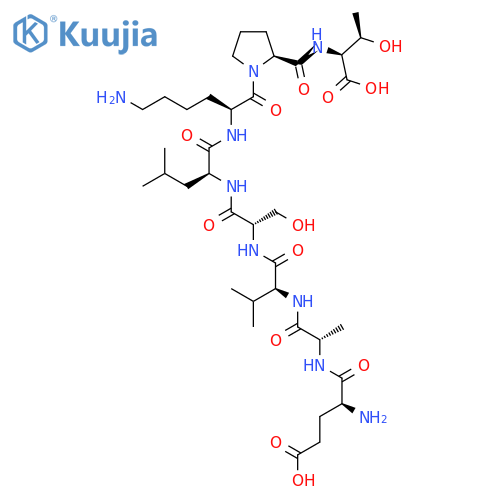Cas no 182683-50-7 (Epsilon-V1-2)

Epsilon-V1-2 structure
商品名:Epsilon-V1-2
Epsilon-V1-2 化学的及び物理的性質
名前と識別子
-
- L-Threonine, L-a-glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-
- L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
- Epsilon-V1-2
- L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
- epsilonV1-2
- (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- BDBM50012948
- L-
- A-Glutamyl-L-a
- DA-63243
- HY-P0154
- G12953
- MS-31563
- CS-0019940
- CHEMBL3261358
- AKOS040754861
- 182683-50-7
-
- インチ: 1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1
- InChIKey: KNTBAGOTDJPUJV-XMTFRXHISA-N
- ほほえんだ: O=C([C@H](CCCCN)NC([C@H](CC(C)C)NC([C@H](CO)NC([C@H](C(C)C)NC([C@H](C)NC([C@H](CCC(=O)O)N)=O)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(=O)O)[C@@H](C)O)=O
計算された属性
- せいみつぶんしりょう: 843.47018316 g/mol
- どういたいしつりょう: 843.47018316 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 12
- 水素結合受容体数: 15
- 重原子数: 59
- 回転可能化学結合数: 26
- 複雑さ: 1480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -6.9
- トポロジー分子極性表面積: 362
- ぶんしりょう: 844.0
Epsilon-V1-2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1256762-25mg |
L-a-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine |
182683-50-7 | 98% | 25mg |
$1120 | 2024-06-06 | |
| MedChemExpress | HY-P0154-10mg |
Epsilon-V1-2 |
182683-50-7 | 96.26% | 10mg |
¥3200 | 2024-05-24 | |
| TRC | G596920-5mg |
L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine |
182683-50-7 | 5mg |
$253.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73552-1mg |
PKCε Inhibitor Peptide |
182683-50-7 | 98% | 1mg |
¥604.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73552-500ug |
PKCε Inhibitor Peptide |
182683-50-7 | 98% | 500ug |
¥377.00 | 2022-04-26 | |
| TRC | G596920-25mg |
L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine |
182683-50-7 | 25mg |
$896.00 | 2023-05-18 | ||
| ChemScence | CS-0019940-25mg |
Epsilon-V1-2 |
182683-50-7 | 98.18% | 25mg |
$640.0 | 2022-04-27 | |
| eNovation Chemicals LLC | Y1256762-5mg |
L-a-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine |
182683-50-7 | 98% | 5mg |
$385 | 2024-06-06 | |
| 1PlusChem | 1P01E3VW-1mg |
L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine |
182683-50-7 | ≥95% | 1mg |
$92.00 | 2024-06-18 | |
| 1PlusChem | 1P01E3VW-25mg |
L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine |
182683-50-7 | 96% | 25mg |
$769.00 | 2024-06-18 |
Epsilon-V1-2 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
182683-50-7 (Epsilon-V1-2) 関連製品
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:182683-50-7)Epsilon-V1-2

清らかである:99%/99%/99%
はかる:5mg/10mg/25mg
価格 ($):226.0/401.0/802.0
atkchemica
(CAS:182683-50-7)Epsilon-V1-2

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ